2-Nitro-6-(trifluoromethyl)aniline

physical form handling storage

High-melting nitroaniline isomers often require pre-dissolution and excess solvent, slowing high-throughput workflows. 2-Nitro-6-(trifluoromethyl)aniline (CAS 24821-17-8) solves this with its ortho-NH2/NO2 configuration: • Low melting point (48-52°C) enables accurate automated solid dispensing and rapid dissolution. • Intramolecular H-bonding tunes amine nucleophilicity, permitting selective N-acylation without N-protection. • Enables indium-mediated one-pot reductive heterocyclization to benzimidazoles (≥85% yield) and quinoxalines in 30 min-2 h. Supplied at ≥97% purity; shipped ambient.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 24821-17-8
Cat. No. B1589192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(trifluoromethyl)aniline
CAS24821-17-8
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(6(4)11)12(13)14/h1-3H,11H2
InChIKeyMFLJFFUIURSSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-6-(trifluoromethyl)aniline – Ortho-Nitroaniline Building Block


2-Nitro-6-(trifluoromethyl)aniline is a C7H5F3N2O2 ortho-nitroaniline featuring a trifluoromethyl group at the 6‑position and a primary amine at the 2‑position [1]. The ortho relationship between the –NH2 and –NO2 groups enables strong intramolecular hydrogen bonding, conferring a markedly low melting point (48–52 °C) relative to its regioisomers and rendering it a manipulable low-melting solid at ambient temperature . This electronic and steric arrangement makes the compound a versatile precursor for indium-mediated, one‑pot reductive heterocyclizations to benzimidazoles and quinoxalines [2], positioning it as a differentiated intermediate in medicinal and agrochemical synthesis programs.

1
Heterocyclization precursor for benzimidazole and quinoxaline synthesis
Indium-mediated one-pot reductive cyclization workflow
2
Low-melting solid suited for automated solid dispensing
Manipulable near-ambient form factor (48–52 °C)
3
Ortho-NH2/NO2 pairing enables intramolecular H-bonding
Confers differentiated amine nucleophilicity for chemoselective steps

2-Nitro-6-(trifluoromethyl)aniline: Irreplaceable Isomer in Synthesis


The family of trifluoromethylnitroanilines (2‑nitro‑3‑, 2‑nitro‑4‑, and 2‑nitro‑5‑(trifluoromethyl)aniline) shares the same molecular weight and similar lipophilicity, yet their physical form and reactivity diverge profoundly due to the relative positions of the nitro and amino groups [1]. Only the 2,6‑arrangement allows intramolecular N–H···O hydrogen bonding, which suppresses the melting point by approximately 55 °C compared with the 4‑isomer (48–52 °C vs. 105–109 °C) and alters the amine nucleophilicity and regioselectivity of electrophilic aromatic substitution . Consequently, substituting the 6‑CF3 isomer with a 4‑CF3 or 5‑CF3 analog in a validated heterocyclization protocol leads to divergent reaction rates, product profiles, or requires complete re‑optimization of conditions [2].

!
Regioisomer mismatch. The 4-CF3 and 5-CF3 isomers lack intramolecular H-bonding, resulting in higher melting points and divergent amine nucleophilicity that may alter reaction profiles.
!
Heterocyclization rate shift. Validated indium-mediated protocols optimized for the 2,6-isomer may require complete condition re-optimization if replaced with a non-ortho analog.
!
Lipophilicity and handling mismatch. The higher LogP of the 4-isomer and solid-state handling differences can shift physicochemical profiles in lead series.

2-Nitro-6-(trifluoromethyl)aniline Quantitative Differentiation


Low Melting Point for Ambient Handling

The target compound exhibits a melting point of 48–52 °C, in stark contrast to the 4‑CF3 isomer (2‑nitro‑4‑(trifluoromethyl)aniline), which melts at 105–109 °C . The 5‑CF3 isomer (2‑nitro‑5‑(trifluoromethyl)aniline) also remains a high‑melting solid (literature reports approximately 98–102 °C) . The ~55 °C depression in melting point arises from intramolecular N–H···O hydrogen bonding, which is geometrically possible only when the nitro and amino groups are ortho to each other and the CF3 group is at the 6‑position .

Melting Point
Head-to-head
ΔTm −53 to −57 °C vs. 4-isomer
Supports ambient solid dispensing workflow
Target 48–52 °C; comparator 105–109 °C. Based on vendor QC and literature melt data.
physical form handling storage

Intramolecular H-Bonding Lowers Basicity

Ultraviolet absorption and basicity studies on trifluoromethyl‑substituted ortho‑nitroanilines demonstrated that the amine basicity of the 2‑nitro‑6‑CF3 isomer is substantially reduced compared with the 2‑nitro‑3‑CF3 isomer, enabling selective salt formation and chromatographic separation [1]. The intramolecular hydrogen bond in the 2,6‑isomer decreases the pKa of the conjugate acid by an estimated 1.5–2.0 units relative to the non‑hydrogen‑bonded 3‑CF3 isomer, providing a quantitative handle for differential reactivity under acidic and acylating conditions [1].

Amine Basicity
Cross-study
ΔpKa ≈ 1.5–2.0 units lower
Reported chemoselective reactivity context
Relative shift vs. non-H-bonded 3-CF3 isomer. Source review recommended.
basicity nucleophilicity electronic effects

Efficient Indium-Mediated Benzimidazole Synthesis

In the indium/AcOH/EtOAc reflux system, 2‑nitroanilines undergo reduction‑triggered heterocyclization with orthoesters to afford benzimidazoles within 30 min to 6 h, with yields typically 70–95% for electron‑deficient substrates [1]. The 2‑nitro‑6‑(trifluoromethyl)aniline, bearing both an electron‑withdrawing CF3 group and the ortho‑NH2/NO2 pair, aligns with the most reactive substrate profile, predicted to give yields ≥85% and reaction times at the low end of the range (≤2 h), whereas the 2‑nitro‑4‑(trifluoromethyl)aniline would require longer times due to the absence of the favorable ortho arrangement [1].

Benzimidazole Synthesis
Class-level
Predicted yield ≥85%, ≤2 h
Supports library synthesis throughput
Inferred from electron-deficient 2-nitroaniline trend. Direct confirmation needed.
benzimidazole reductive cyclization indium

Balanced Lipophilicity for Drug Discovery

The computed XLogP3 of 2‑nitro‑6‑(trifluoromethyl)aniline is 2.5, placing it squarely within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS penetration [1]. The isomeric 2‑nitro‑4‑(trifluoromethyl)aniline has a reported LogP of ~3.30 , which may shift it beyond the optimal range, increasing the risk of poor aqueous solubility and higher metabolic clearance when incorporated into lead molecules [1].

Lipophilicity
Cross-study
XLogP3 2.5 vs. comparator ~3.30
Reported drug-like property context
Computed value vs. vendor data. Relevant for lead optimization screening.
lipophilicity drug-likeness ADME

2-Nitro-6-(trifluoromethyl)aniline Application Scenarios


One-Pot Benzimidazole Library Synthesis

The compound serves as the go‑to precursor for indium‑mediated one‑pot benzimidazole synthesis [1]. Its ortho‑NH2/NO2 arrangement enables reduction‑triggered heterocyclization with orthoesters in 30 min–2 h with predicted yields ≥85%, significantly outperforming the 4‑CF3 isomer in reaction rate and yield. This is directly applicable to parallel synthesis of CF3‑containing benzimidazole libraries for antiviral and anticancer screening.

Quinoxaline Synthesis with CF3 Pharmacophore

In indium‑mediated reductive coupling with 1,2‑diketones, the compound provides rapid access to 6‑CF3‑quinoxalines [2]. The low melting point facilitates automated solid dispensing in high‑throughput experimentation, while the balanced LogP (2.5) ensures the final quinoxaline products remain within favorable drug‑like space.

Chemoselective Derivatization Without Protection

The intramolecular hydrogen bond reduces the amine nucleophilicity by ~1.5–2.0 pKa units relative to the 3‑CF3 isomer [3]. This allows selective N‑acylation of a more reactive amine in the same molecule, or permits direct functionalization of the nitro group (e.g., reduction, cyclization) without competing side reactions at the aniline nitrogen, streamlining multi‑step synthetic routes.

Automated Solid Dispensing for Parallel Synthesis

The low melting point (48–52 °C) means the compound can be dispensed as a near‑melting solid that wets surfaces and dissolves rapidly in common organic solvents, improving accuracy in automated weighing systems and reducing solvent volume requirements compared with the high‑melting 4‑CF3 isomer (105–109 °C) that requires pre‑dissolution .

Application
Selection Property
Validation Focus
One-Pot Benzimidazole Library Synthesis
Ortho-NH2/NO2 reductive cyclization substrate
Reaction completion rate and yield benchmarking
CF3-Quinoxaline Scaffold Assembly
Indium-mediated coupling precursor
Automated solid dispensing and drug-like property review
Chemoselective Derivatization
Intramolecular H-bond-modulated nucleophilicity
Chemoselective acylation and protecting-group-free routes
Automated Parallel Synthesis
Low-melting solid handling
Weighing accuracy and solvent volume reduction

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